molecular formula C23H21NO4S B3742645 ethyl 5-acetyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate

ethyl 5-acetyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate

Cat. No. B3742645
M. Wt: 407.5 g/mol
InChI Key: WYXYBDSYXVZHFS-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as EATC and belongs to the class of thiophene derivatives.

Mechanism of Action

The mechanism of action of EATC involves the inhibition of tubulin polymerization, which is essential for cell division. EATC binds to the colchicine binding site of tubulin, leading to the disruption of microtubule formation and cell division. This mechanism is similar to that of colchicine, which is a well-known anticancer agent.
Biochemical and Physiological Effects:
EATC has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. EATC also exhibits anti-angiogenic activity, which is essential for the growth and spread of cancer cells. In addition, EATC has been reported to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of EATC is its high potency against cancer cells. EATC exhibits a lower IC50 value than many other anticancer agents, making it a potential candidate for further development. However, EATC also exhibits some limitations, including its poor solubility in water and its instability under acidic conditions. These limitations may affect the efficacy and stability of EATC in vivo.

Future Directions

There are several future directions for the research on EATC. One of the potential directions is the development of EATC-based prodrugs that can improve the solubility and stability of EATC in vivo. Another direction is the investigation of the synergy between EATC and other anticancer agents, which may lead to the development of more effective combination therapies. Finally, the exploration of the potential applications of EATC in other fields, such as material science and organic synthesis, may lead to the discovery of new and exciting properties of this compound.
Conclusion:
In conclusion, EATC is a promising compound that exhibits potent anticancer activity through the inhibition of tubulin polymerization. EATC also exhibits several biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. However, further research is needed to overcome the limitations of EATC and to explore its potential applications in other fields.

Scientific Research Applications

EATC has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that EATC exhibits promising anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and leukemia. The mechanism of action of EATC involves the inhibition of tubulin polymerization, which is essential for cell division. EATC also induces apoptosis and cell cycle arrest in cancer cells.

properties

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S/c1-4-28-23(27)19-14(2)20(15(3)25)29-22(19)24-21(26)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXYBDSYXVZHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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